

## Spectroscopic Data of 2,3,4-Trimethoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,3,4-Trimethoxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,3,4- Trimethoxybenzaldehyde**, a key intermediate in various synthetic pathways. This document details its characteristic spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its identification, characterization, and utilization in research and development.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **2,3,4- Trimethoxybenzaldehyde**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2,3,4-Trimethoxybenzaldehyde** 



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
10.32	Singlet	1H	Aldehyde (-CHO)	CDCl <sub>3</sub>
7.55	Doublet	1H	Aromatic (H-6)	CDCl <sub>3</sub>
6.80	Doublet	1H	Aromatic (H-5)	CDCl <sub>3</sub>
4.08	Singlet	3H	Methoxy (-OCH₃ at C-4)	CDCl₃
3.92	Singlet	3H	Methoxy (-OCH₃ at C-2)	CDCl₃
3.89	Singlet	3H	Methoxy (-OCH₃ at C-3)	CDCl₃

Note: Assignments are based on typical chemical shifts for substituted benzaldehydes. Data has been compiled from various sources. A spectrum recorded in DMSO-d6 is also available.[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2,3,4-Trimethoxybenzaldehyde** 



Chemical Shift (δ) ppm	Assignment	
189.0	Aldehyde Carbonyl (C=O)	
161.4	Aromatic Carbon (C-4)	
158.5	Aromatic Carbon (C-2)	
142.6	Aromatic Carbon (C-3)	
125.7	Aromatic Carbon (C-1)	
120.7	Aromatic Carbon (C-6)	
107.8	Aromatic Carbon (C-5)	
62.1	Methoxy Carbon (-OCH₃ at C-4)	
61.6	Methoxy Carbon (-OCH₃ at C-2)	
56.1	Methoxy Carbon (-OCH₃ at C-3)	

Note: Data sourced from publicly available spectral databases.[2]

### Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 2,3,4-Trimethoxybenzaldehyde

Wavenumber (cm⁻¹)	Intensity	Assignment
~2940, 2840	Medium	C-H Stretch (Aliphatic)
~2740	Medium	C-H Stretch (Aldehyde)
~1680	Strong, Sharp	C=O Stretch (Aromatic Aldehyde)
~1580, 1470	Medium-Strong	C=C Stretch (Aromatic Ring)
~1280, 1100	Strong	C-O Stretch (Aryl Ether)

Note: Data corresponds to analysis via FTIR, with the sample prepared as a neat capillary cell.



#### Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2,3,4-Trimethoxybenzaldehyde** 

m/z	Relative Intensity (%)	Assignment	Method
196	99.99	[M] <sup>+</sup> (Molecular Ion)	GC-MS (EI)
181	37.12	[M-CH₃] <sup>+</sup>	GC-MS (EI)
163	32.98	[M-CH3-H2O]+ or [M- H-CH2O]+	GC-MS (EI)
150	18.37	GC-MS (EI)	
179	17.87	[M-OH]+	GC-MS (EI)

Note: The molecular weight of **2,3,4-Trimethoxybenzaldehyde** is 196.20 g/mol .[2][3] Fragmentation pattern is characteristic of electron ionization.[2][3]

#### **Experimental Protocols**

The following sections provide generalized methodologies for the acquisition of the spectroscopic data presented.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To elucidate the carbon-hydrogen framework of **2,3,4-Trimethoxybenzaldehyde** through high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra.

#### Methodology:

- Sample Preparation: An accurately weighed sample of **2,3,4-Trimethoxybenzaldehyde** (5-10 mg for <sup>1</sup>H NMR, 20-50 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.
- Transfer to NMR Tube: The solution is transferred to a 5 mm NMR tube, ensuring the liquid column height is between 4 and 5 cm.



- Instrument Setup: The NMR tube is placed in a spinner and inserted into the NMR spectrometer.
- · Data Acquisition:
  - The instrument's magnetic field is locked onto the deuterium signal of the solvent.
  - The magnetic field is shimmed to achieve homogeneity.
  - The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
  - Data is acquired using a standard pulse sequence. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected to obtain the final spectrum.

#### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2,3,4-Trimethoxybenzaldehyde** by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: A small amount of solid 2,3,4-Trimethoxybenzaldehyde powder is placed directly onto the ATR crystal.
- Instrument Setup: The ATR accessory is secured in the sample compartment of the FTIR spectrometer.
- Data Acquisition:
  - A background spectrum of the clean, empty ATR crystal is recorded.
  - Pressure is applied to the sample to ensure good contact with the crystal.



The sample spectrum is then recorded. The instrument software automatically subtracts
the background spectrum from the sample spectrum to produce the final absorbance or
transmittance spectrum.

#### **Mass Spectrometry (MS)**

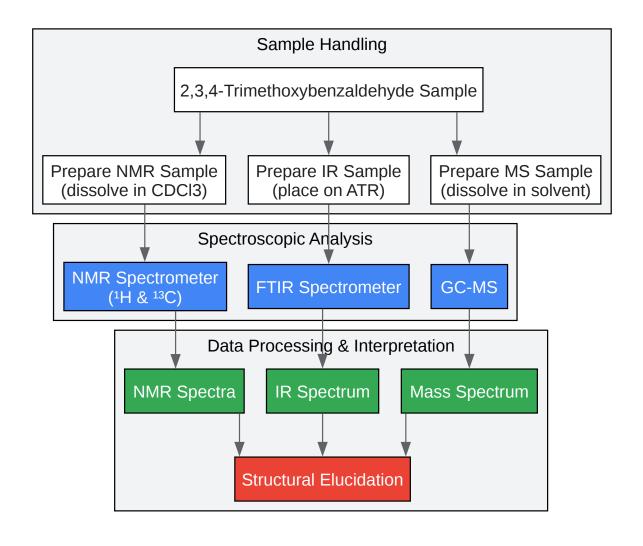
Objective: To determine the molecular weight and fragmentation pattern of **2,3,4- Trimethoxybenzaldehyde**.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

- Sample Preparation: A dilute solution of 2,3,4-Trimethoxybenzaldehyde is prepared in a
  volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Injection: A small volume (typically 1  $\mu$ L) of the sample solution is injected into the GC inlet, where it is vaporized.
- Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
- Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In the EI source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

# Visualizations Logical Workflow for Spectroscopic Analysis





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Caption: Logical workflow for the spectroscopic analysis of **2,3,4-Trimethoxybenzaldehyde**.

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- To cite this document: BenchChem. [Spectroscopic Data of 2,3,4-Trimethoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7760830#spectroscopic-data-for-2-3-4-trimethoxybenzaldehyde]

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